7-(5-Fluoropyrimidin-2-yl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one
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Overview
Description
7-(5-Fluoropyrimidin-2-yl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one is a complex heterocyclic compound that features a fluoropyrimidine moiety
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is often implicated in cancer progression.
Mode of Action
The compound interacts with CDK8 by upregulating miR-26b-5p , a type of microRNA . MicroRNAs are small non-coding RNA molecules that function in RNA silencing and post-transcriptional regulation of gene expression. The upregulation of miR-26b-5p leads to the downregulation of CDK8 .
Biochemical Pathways
The compound’s action affects the NF-κB/p65 signaling pathway . This pathway plays a key role in regulating the immune response to infection and has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development. The compound upregulates miR-26b-5p, which in turn inhibits the NF-κB/p65 signaling pathway by targeting CDK8 .
Result of Action
The compound promotes apoptosis in HepG2 cells, a human liver cancer cell line . It also inhibits the proliferation, migration, and invasion of these cells . The compound’s upregulation of miR-26b-5p leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-Fluoropyrimidin-2-yl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 5-fluoropyrimidine with a suitable amine to form an intermediate, which is then cyclized under specific conditions to yield the desired oxazepinone structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-(5-Fluoropyrimidin-2-yl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
7-(5-Fluoropyrimidin-2-yl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: Used as a starting material for various syntheses.
2-Fluoropyridine-5-boronic acid pinacol ester: Another fluorinated heterocycle with different applications.
Uniqueness
7-(5-Fluoropyrimidin-2-yl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one is unique due to its specific combination of a fluoropyrimidine moiety with an oxazepinone ring. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
IUPAC Name |
7-(5-fluoropyrimidin-2-yl)-5,5a,6,8,9,9a-hexahydro-1H-pyrido[4,3-e][1,4]oxazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4O2/c13-9-3-14-12(15-4-9)17-2-1-10-8(5-17)6-19-7-11(18)16-10/h3-4,8,10H,1-2,5-7H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLXRNYZPHPLRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1NC(=O)COC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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